2-O-甲基-β-D-N-乙酰神经氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

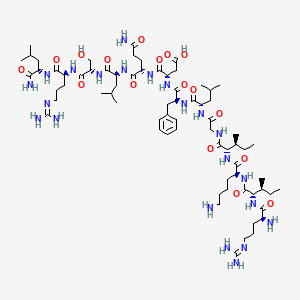

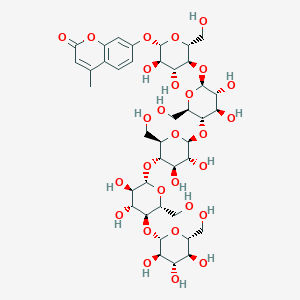

The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid and its analogs involves multi-step chemical processes. For instance, the methyl ester of N-acetylneuraminic acid β-methyl ketoside is a common starting material. Through a series of derivatization reactions involving thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine, followed by transformation with iodomethane and reduction, various deoxy derivatives of N-acetylneuraminic acid are obtained. These derivatives are then hydrolyzed to afford the desired sialic acid analogs, demonstrating the compound's synthetic flexibility and the ability to generate structural variations for further study (Schreiner, Christian, & Zbiral, 1990).

Molecular Structure Analysis

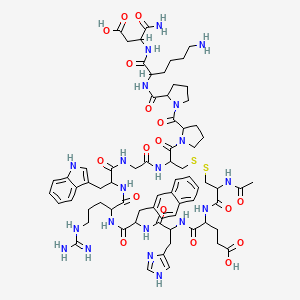

The molecular dynamics simulation and quantum mechanical calculations provide insight into the three-dimensional structure and conformation of α-Neu5Ac in biological environments. These studies reveal two conformational models stabilized by water-mediated hydrogen bonds, emphasizing the complex interplay between molecular structure and biological function (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).

Chemical Reactions and Properties

The chemical reactions involving 2-O-Methyl-b-D-N-acetylneuraminic acid highlight its reactivity and interaction with enzymes. For example, certain sialic acid analogs demonstrate varying degrees of activation by CMP-sialate synthase, indicating their potential utility in probing the enzymatic mechanisms of sialic acid biosynthesis and function (Schreiner, Christian, & Zbiral, 1990).

Physical Properties Analysis

The crystal structure of N-acetylneuraminic acid methyl ester monohydrate, closely related to 2-O-Methyl-b-D-N-acetylneuraminic acid, provides essential insights into the compound's physical properties. The extensive system of hydrogen bonds observed in the crystal lattice suggests strong interactions that could influence the solubility, stability, and reactivity of sialic acid derivatives (O'Connell, 1973).

Chemical Properties Analysis

The modification of sialic acid to produce 2-O-Methyl-b-D-N-acetylneuraminic acid alters its chemical properties, affecting its biological activity and interaction with proteins. For example, the migration of O-acetyl groups in N,O-acetylneuraminic acids can lead to spontaneous transformations, affecting the biological functions of sialic acids and their derivatives. These transformations underline the importance of chemical modifications in determining the biological roles and therapeutic potential of sialic acid analogs (Kamerling, Schauer, Shukla, Stoll, van Halbeek, & Vliegenthart, 1987).

科学研究应用

酶活性与相互作用

- 研究表明,N-乙酰神经氨酸的各种衍生物,包括 2-O-甲基-β-D-N-乙酰神经氨酸,与酶的相互作用不同。例如,与 CMP-N-乙酰神经氨酸相比,4-O-甲基-N-乙酰神经氨酸在马肝微粒体部分表现出不同的酶活性水平和与唾液酸转移酶的相互作用,表明基于结构差异的酶-底物亲和力和反应速率存在差异 (Beau 和 Schauer,1980)。

化学性质和结合机制

- 涉及 Ca+2 与 N-乙酰神经氨酸各种衍生物(包括其甲酯和 α 和 β 甲基糖苷)络合的研究揭示了结合时化学位移变化的重要见解,表明不同异头形式之间的不同结合强度和机制 (Czarniecki 和 Thornton,1977)。

抑制剂合成和药理潜力

- N-乙酰神经氨酸衍生物 2,3-脱氢-4-表异-N-乙酰神经氨酸的合成研究证明了其作为神经氨酸酶抑制剂的潜力,这一发现表明在抗病毒剂开发中的应用 (Kumar 等人,1981)。

药物开发的合成研究

- 对 N-乙酰神经氨酸衍生物(如 4-O-、9-O-和 4,9-二-O-乙酰-N-乙酰神经氨酸)的合成研究已经进行,以了解它们的结构变异和在开发新药或诊断工具中的潜在应用 (Hasegawa 等人,1990)。

安全和危害

Currently, there is no specific information available regarding the safety and hazards of 2-O-Methyl-b-D-N-acetylneuraminic acid.

未来方向

2-O-Methyl-b-D-N-acetylneuraminic acid holds immense scientific potential. This versatile material finds applications in various research realms, including drug development, glycobiology, and immunology7. Its unique properties make it a compelling candidate for advancing scientific knowledge and discovering innovative solutions7.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

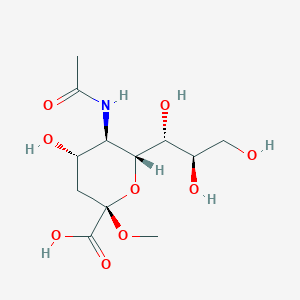

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-AGNBLMTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Methyl-b-D-N-acetylneuraminic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)